Ibrutinib-d5

概要

説明

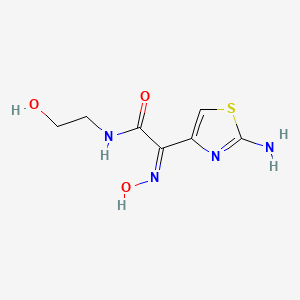

Ibrutinib-d5 is an internal standard for the quantification of ibrutinib by GC- or LC-MS . It is an irreversible inhibitor of Bruton’s tyrosine kinase (BTK) that selectively blocks B cell activation, promoting apoptosis and preventing homing to the protective tumor microenvironment . It has been reported to inhibit autophosphorylation of BTK, phosphorylation of PLCγ, a substrate of BTK, and phosphorylation of ERK, a further downstream kinase .

Synthesis Analysis

The synthesis of Ibrutinib-d5 involves a multi-step reaction with 6 steps :

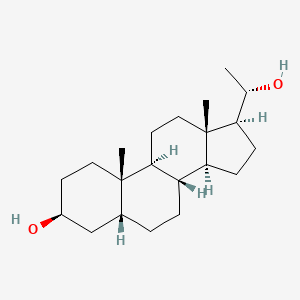

Molecular Structure Analysis

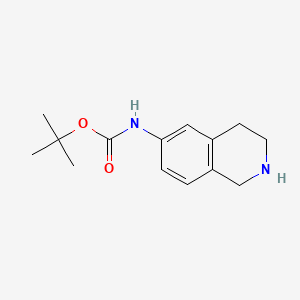

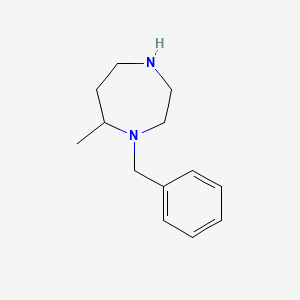

The molecular formula of Ibrutinib-d5 is C25H19D5N6O2 . The molecular weight is 445.53 g/mol . The SMILES representation is C=CC(N1CC@HC([2H])=C([2H])C([2H])=C4[2H])C=C3)C5=C(N)N=CN=C52)CCC1)=O .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ibrutinib-d5 are complex and involve multiple steps as mentioned in the Synthesis Analysis section .

Physical And Chemical Properties Analysis

Ibrutinib-d5 is a solid substance . It is soluble in DMF and DMSO at 30 mg/ml, and in ethanol at 0.25 mg/ml . The storage temperature is -20°C .

科学的研究の応用

Ibrutinib-d5: Scientific Research Applications

Pharmacokinetic Studies: Ibrutinib-d5 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining the concentration of ibrutinib and its metabolites in human plasma. This aids in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Combination Therapy Research: Researchers are investigating the use of ibrutinib in combination with other drugs for treating various cancers. For example, ibrutinib has been combined with everolimus for renal cell carcinoma (RCC), with docetaxel for gastric cancer (GC), and with cetuximab for colorectal cancer (CRC) .

Chronic Lymphocytic Leukemia (CLL) Treatment: Ibrutinib has significantly impacted CLL treatment by inhibiting Bruton tyrosine kinase (BTK), a key player in CLL pathogenesis. Studies on ibrutinib combinations aim to enhance therapeutic efficacy and overcome drug resistance .

作用機序

Target of Action

Ibrutinib-d5, like its parent compound Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a pivotal protein in B-cell receptor signaling, playing a crucial role in the proliferation of malignant B-cells .

Mode of Action

Ibrutinib-d5 acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to the inhibition of BTK enzymatic activity . This disruption of BTK activity effectively reduces B-cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Ibrutinib-d5 is the B-cell receptor signaling pathway . By inhibiting BTK, Ibrutinib-d5 disrupts this pathway, reducing the survival and maintenance of both normal and malignant B-cells . This disruption leads to downstream effects that include a reduction in the pathologically high frequencies of exhausted or chronically activated effector/memory CD4 and CD8 T cells .

Pharmacokinetics

The pharmacokinetics of Ibrutinib-d5 are expected to be similar to those of Ibrutinib. Ibrutinib is characterized by high inter-individual variability in its pharmacokinetic profiles . A two-compartment model with zero-order absorption best fits the data for Ibrutinib . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance, with smokers expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers .

Result of Action

The molecular and cellular effects of Ibrutinib-d5’s action include a reduction in B-cell proliferation and survival . It also modulates the tumor microenvironment to overcome mechanisms of immune evasion . In addition, it has been shown to prevent myeloid cell suppression of chimeric antigen receptor T (CART) cells in vitro in human and murine systems .

Action Environment

The action, efficacy, and stability of Ibrutinib-d5 can be influenced by various environmental factors. For instance, smoking has been found to increase Ibrutinib clearance by approximately 60%, which results in a reduction in simulated steady-state concentrations by around 40%

Safety and Hazards

将来の方向性

Ibrutinib, the non-deuterated form of Ibrutinib-d5, has shown promise in the treatment of B-cell malignancies . Future investigations will focus on the feasibility of discontinuing ibrutinib combinations after a defined time and the therapeutic benefit of adding a third agent to ibrutinib-containing regimens . The potential for ibrutinib to modulate the tumor microenvironment to overcome mechanisms of immune evasion has sparked interest in its use beyond lymphoid malignancy .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ibrutinib-d5 involves the incorporation of five deuterium atoms into the Ibrutinib molecule.", "Starting Materials": [ "Ibrutinib", "Deuterium oxide", "Sodium borohydride-d4", "Deuterated solvents (e.g. DMSO-d6, CDCl3)" ], "Reaction": [ "The synthesis of Ibrutinib-d5 can be achieved through multiple steps.", "First, Ibrutinib is reacted with deuterium oxide in the presence of sodium borohydride-d4 to replace the hydrogen atoms with deuterium atoms. This reaction is typically carried out in deuterated solvents to prevent the exchange of deuterium with protium.", "Next, the product is purified using chromatography techniques to isolate the desired Ibrutinib-d5 compound.", "The final product is characterized using spectroscopic techniques such as NMR to confirm the incorporation of deuterium atoms." ] } | |

CAS番号 |

1553977-17-5 |

製品名 |

Ibrutinib-d5 |

分子式 |

C25H24N6O2 |

分子量 |

445.538 |

IUPAC名 |

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D |

InChIキー |

XYFPWWZEPKGCCK-OZUAZJOXSA-N |

SMILES |

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N |

外観 |

Assay:≥99% deuterated forms (d1-d5)A solid |

同義語 |

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5; PCI 32765-d5; PCI 32765-00-d5; CRA 032765-d5; (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ibrutinib-d5 and why is it used in the analysis of Ibrutinib?

A1: Ibrutinib-d5 is a deuterated form of Ibrutinib, meaning it has five hydrogen atoms (H) replaced with deuterium atoms (D). This isotopic substitution does not significantly alter the chemical behavior of Ibrutinib-d5 compared to Ibrutinib. Therefore, it serves as an ideal internal standard in LC-MS/MS analysis.

Q2: How does Ibrutinib-d5 improve the accuracy of Ibrutinib quantification in biological samples?

A2: Using an internal standard like Ibrutinib-d5 improves accuracy by correcting for variations during sample preparation and analysis. Since Ibrutinib-d5 has very similar physicochemical properties to Ibrutinib, it undergoes the same extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. [, , ] By comparing the signal intensity of Ibrutinib to that of the known concentration of Ibrutinib-d5, researchers can accurately determine the Ibrutinib concentration in the sample. [, , ]

Q3: In which specific analytical methods is Ibrutinib-d5 employed for Ibrutinib quantification?

A3: The provided research highlights the use of Ibrutinib-d5 as an internal standard in LC-MS/MS methods developed for quantifying Ibrutinib and its metabolites in human plasma. [, , ] These methods involve separating the analytes through liquid chromatography and detecting them using tandem mass spectrometry, with Ibrutinib-d5 serving as the reference for accurate quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)